molecular formula C8H5BrFNO B2986106 2-Bromo-3-fluoro-4-methoxybenzonitrile CAS No. 1501465-76-4

2-Bromo-3-fluoro-4-methoxybenzonitrile

Cat. No.: B2986106
CAS No.: 1501465-76-4
M. Wt: 230.036
InChI Key: VUOWACPOXOFPQI-UHFFFAOYSA-N
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Description

Significance of Halogenated and Alkoxy-Substituted Benzonitrile (B105546) Scaffolds

The incorporation of halogen atoms (F, Cl, Br, I) and alkoxy groups (-OR) onto the benzonitrile scaffold significantly enhances its chemical diversity and utility. Halogens, particularly fluorine and bromine, are known to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govacs.org This makes halogenated benzonitriles highly sought-after intermediates in drug discovery. For instance, the presence of a bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures. nbinno.com

Alkoxy groups, such as the methoxy (B1213986) group (-OCH3), can influence a molecule's conformation and electronic properties through steric and resonance effects. They can act as hydrogen bond acceptors, which is a crucial interaction in many biological systems. The combination of both halogen and alkoxy substituents on a benzonitrile ring, as seen in 2-Bromo-3-fluoro-4-methoxybenzonitrile, creates a highly functionalized and versatile platform for further chemical exploration.

Overview of Research Trajectories for Aryl Nitriles

The synthesis of aryl nitriles has been a subject of extensive research, leading to the development of numerous synthetic methodologies. Traditional methods include the Sandmeyer reaction, which converts an aryl diazonium salt to a nitrile, and the Rosenmund-von Braun reaction, involving the cyanation of an aryl halide with a copper cyanide salt. researchgate.netdntb.gov.ua

More contemporary research has focused on developing more efficient, sustainable, and versatile methods. Transition metal-catalyzed cyanation reactions, particularly those employing palladium, nickel, and copper catalysts, have emerged as powerful tools for the synthesis of aryl nitriles from aryl halides, triflates, and even through the direct C-H activation of arenes. researchgate.netdntb.gov.ua These modern approaches often offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to classical methods. Research is also directed towards the use of non-toxic and readily available cyanating agents to replace hazardous cyanide sources. rsc.org The diverse reactivity of the nitrile group itself allows for its conversion into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, further highlighting the importance of aryl nitriles as key synthetic intermediates. researchgate.net

Current Research Frontiers and Unexplored Aspects of this compound

Current research involving similarly structured polysubstituted benzonitriles is focused on their application in the synthesis of novel pharmaceutical agents and functional materials. evitachem.comnih.gov For example, substituted benzonitriles are being investigated as anti-inflammatory agents and for their potential in developing new dyes and liquid crystals. nih.gov

However, a thorough review of the existing scientific literature indicates that this compound itself has not been the subject of extensive, dedicated studies. While its synthesis and basic properties are documented, its full potential remains largely untapped.

Unexplored aspects and potential future research directions for this compound could include:

Systematic exploration of its reactivity: A comprehensive study of its participation in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to synthesize novel and complex molecular scaffolds.

Investigation of its biological activity: Screening this compound and its derivatives for potential therapeutic applications, leveraging the known pharmacophoric contributions of the halogen and alkoxy groups.

Development of novel functional materials: Utilizing it as a monomer or key intermediate in the synthesis of advanced polymers, liquid crystals, or organic light-emitting diodes (OLEDs), where the unique combination of substituents could impart desirable photophysical or electronic properties.

Exploration of its utility in agrochemical research: Designing and synthesizing new herbicides or pesticides based on its molecular framework.

The lack of extensive research on this specific compound presents a significant opportunity for future investigations to uncover new chemical transformations and applications.

Chemical Compound Data

Below is a table summarizing the key chemical identifiers for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 1501465-76-4
Molecular Formula C8H5BrFNO
Molecular Weight 230.03 g/mol
InChI Key VUOWACPOXOFPQI-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-fluoro-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOWACPOXOFPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 3 Fluoro 4 Methoxybenzonitrile

Strategic Approaches to the Benzonitrile (B105546) Core Synthesis

A theoretical approach to the synthesis of 2-Bromo-3-fluoro-4-methoxybenzonitrile could involve the direct halogenation of a simpler methoxybenzonitrile precursor. However, this strategy is fraught with significant challenges related to regioselectivity. In electrophilic aromatic substitution reactions, the existing methoxy (B1213986) and nitrile groups exert competing directing effects. The methoxy group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the nitrile group is a deactivating group that directs to the meta position. This clash of directing effects would likely result in a complex mixture of isomers, making the isolation of the desired product difficult and impractical for efficient synthesis.

A more synthetically viable and widely practiced strategy involves the introduction of the cyano group onto a pre-functionalized bromofluoroanisole ring. This approach offers superior control of regiochemistry by building the substitution pattern first and then converting a halide into the nitrile. The key transformation in this sequence is the cyanation of an aryl halide.

The Rosenmund–von Braun reaction is a classical method for converting aryl halides to aryl nitriles using copper(I) cyanide (CuCN). wikipedia.orgnumberanalytics.comsynarchive.com This reaction typically requires high temperatures (150–250 °C) and polar, high-boiling solvents like DMF, pyridine, or nitrobenzene. organic-chemistry.orgthieme-connect.de The mechanism is thought to involve an oxidative addition of the aryl halide to a copper species, followed by reductive elimination to form the nitrile. organic-chemistry.org

While effective, the harsh conditions of the traditional Rosenmund–von Braun reaction can be incompatible with sensitive functional groups. thieme-connect.de Modern modifications have been developed to address these limitations. For instance, the use of additives such as L-proline has been shown to promote the reaction at significantly lower temperatures (80–120 °C), expanding its applicability. thieme-connect.de For the synthesis of this compound, a suitable precursor like 1,2-dibromo-3-fluoro-4-methoxybenzene would be subjected to these conditions to selectively replace one of the bromine atoms with a cyano group.

Table 1: Comparison of Copper-Mediated Cyanation Conditions

Method Cyanide Source Catalyst/Additive Solvent Temperature (°C) Key Features
Classical Rosenmund–von Braun Stoichiometric CuCN None DMF, Pyridine 150-250 High temperature, simple reagents. thieme-connect.de
L-Proline Promoted CuCN L-Proline DMF 80-120 Milder conditions, improved compatibility. thieme-connect.de
Domino Halide Exchange NaCN CuI / KI / DMEDA Toluene ~110 Avoids stoichiometric copper cyanide. nih.gov

Palladium-catalyzed cyanation represents a powerful and versatile alternative to copper-mediated methods, often proceeding under milder conditions with greater functional group tolerance. nih.gov These reactions have become a cornerstone of modern organic synthesis for preparing benzonitriles. researchgate.net The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by a cyanide-for-halide exchange and subsequent reductive elimination to release the aryl nitrile product. researchgate.net

A significant challenge in palladium-catalyzed cyanation is the potential for the catalyst to be deactivated or "poisoned" by excess cyanide ions. nih.gov Various strategies have been developed to mitigate this issue, including the use of less soluble cyanide sources like zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]), which is a non-toxic alternative. nih.govorganic-chemistry.orgorganic-chemistry.org The choice of ligand, typically a phosphine (B1218219) such as dppf, is also critical to the success of the reaction. organic-chemistry.org These methods allow for the efficient conversion of aryl chlorides and bromides to the corresponding nitriles at temperatures often below 100 °C. nih.gov

Table 2: Overview of Palladium-Catalyzed Cyanation Systems

Catalyst System Cyanide Source Ligand Solvent Temperature (°C) Key Features
Pd(OAc)₂ / dppf Zn(CN)₂ dppf DMF 80-120 Common for aryl bromides.
[(allyl)PdCl]₂ / DPEphos K₄[Fe(CN)₆] DPEphos MeCN/H₂O ~75 Uses non-toxic cyanide source, mild conditions. organic-chemistry.org
NiCl₂·6H₂O / dppf / Zn Zn(CN)₂ dppf NMP 80 Inexpensive nickel-based system. organic-chemistry.org

A highly effective strategy for constructing complex aromatic molecules involves a multi-step sequence where functional groups are introduced and manipulated in a controlled order. This approach provides excellent regiochemical control. A plausible pathway for this compound could start with a simpler, commercially available aniline (B41778) derivative.

One such synthetic route could involve the following steps, analogous to methods used for other substituted benzonitriles: google.com

Bromination: An appropriate precursor, such as 3-fluoro-4-methoxyaniline, undergoes electrophilic bromination to install the bromine atom at the C2 position, yielding 2-bromo-3-fluoro-4-methoxyaniline.

Diazotization (Sandmeyer Reaction): The resulting aniline is then converted to a diazonium salt using sodium nitrite (B80452) under acidic conditions.

Cyanation: The diazonium salt is subsequently treated with a cyanide source, typically copper(I) cyanide, to replace the diazonium group with a nitrile, affording the final product. The Sandmeyer reaction is a classic and reliable method for introducing a cyano group onto an aromatic ring. researchgate.net

This sequential approach ensures that each substituent is placed in the correct position, avoiding the formation of unwanted isomers.

Cyanation Reactions of Substituted Bromofluoroanisoles

Advanced Catalytic Systems in the Synthesis of this compound Precursors

The successful synthesis of this compound is heavily dependent on the availability of appropriately substituted precursors. Modern synthetic chemistry has seen the development of advanced catalytic systems that enable the efficient and selective functionalization of aromatic rings.

Palladium-catalyzed C-H bond activation is one such frontier area that allows for the introduction of functional groups at positions that are difficult to access through traditional electrophilic substitution. For example, methods have been developed for the meta-C–H bromination of aniline derivatives using a palladium catalyst. rsc.org Such a reaction could be employed early in a synthetic sequence to create a specific halogenation pattern on a precursor molecule that would otherwise be challenging to obtain. By using directing groups to guide the catalyst to a specific C-H bond, chemists can forge C-Br or C-F bonds with high precision, paving the way for the assembly of the required polysubstituted aromatic core. These advanced methods offer new and more efficient routes to the key intermediates required for the final cyanation step.

Transition Metal-Catalyzed Coupling Reactions for Aromatic Linkages

A pivotal step in the synthesis of many aromatic nitriles, including this compound, is the introduction of the cyano (-CN) group. Transition metal-catalyzed coupling reactions provide a robust and efficient means to achieve this transformation, typically by converting an aryl halide precursor into the desired benzonitrile.

Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

The Rosenmund-von Braun reaction is a well-established method for the cyanation of aryl halides. This reaction typically employs copper(I) cyanide (CuCN) to displace a bromide or iodide atom on the aromatic ring. In a potential synthetic route for this compound, a precursor such as 1,2-dibromo-3-fluoro-4-methoxybenzene would be treated with CuCN. The reaction is generally carried out at elevated temperatures in a polar aprotic solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). google.com The copper(I) ion plays a crucial role in facilitating the nucleophilic substitution of the halogen with the cyanide ion.

Palladium-Catalyzed Cyanation

More contemporary methods often utilize palladium catalysts, which can offer milder reaction conditions and broader substrate scope. In a palladium-catalyzed cyanation, an aryl bromide or triflate is coupled with a cyanide source. Common cyanide sources include zinc cyanide (Zn(CN)₂) and potassium cyanide (KCN). The catalytic cycle typically involves a palladium(0) complex, which undergoes oxidative addition into the aryl-halide bond. Subsequent transmetalation with the cyanide source and reductive elimination yields the aryl nitrile and regenerates the catalyst. Catalyst systems such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) paired with a phosphine ligand like Xantphos are effective for this transformation.

The table below summarizes typical conditions for these transition metal-catalyzed cyanation reactions.

Reaction Type Catalyst Cyanide Source Typical Solvent Typical Temperature (°C)
Rosenmund-von BraunCopper(I) Cyanide (CuCN)CuCNNMP, DMF150 - 200
Palladium-CouplingPd₂(dba)₃ / LigandZn(CN)₂, KCNToluene, Dioxane80 - 120

Regioselective Functionalization Techniques

The specific arrangement of substituents on the this compound ring is achieved through regioselective reactions, where the position of an incoming chemical group is precisely controlled. Electrophilic aromatic substitution is the cornerstone of this approach, with the outcome dictated by the electronic properties of the substituents already present on the aromatic ring.

A plausible synthetic strategy involves the bromination of a precursor molecule, 3-fluoro-4-methoxybenzonitrile . The success of this step hinges on the directing effects of the methoxy, fluoro, and cyano groups.

Methoxy Group (-OCH₃) : This is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density via resonance.

Cyano Group (-CN) : This is a strong deactivating group and directs incoming electrophiles to the meta position.

In the electrophilic bromination of 3-fluoro-4-methoxybenzonitrile, these directing effects work in concert. The position targeted for bromination is C2. This position is ortho to the strongly activating methoxy group, meta to the deactivating cyano group, and ortho to the fluoro group. The powerful ortho-directing influence of the methoxy group is the dominant factor, making the C2 position the most electronically favorable site for electrophilic attack.

This regioselective bromination can be carried out using various brominating agents. N-Bromosuccinimide (NBS) is a common choice for its ability to provide a low concentration of bromine, which can enhance selectivity and minimize side reactions. nih.gov The reaction is often performed in a suitable solvent, sometimes with a catalytic amount of acid to facilitate the generation of the electrophilic bromine species.

The directing influences of the functional groups on the precursor are summarized in the table below.

Functional Group Position on Ring Electronic Effect Directing Influence
Methoxy (-OCH₃)C4Activating, Resonance DonorOrtho, Para
Fluoro (-F)C3Deactivating, Inductive WithdrawingOrtho, Para
Cyano (-CN)C1Deactivating, Inductive & Resonance WithdrawingMeta

The convergence of these electronic influences ensures that bromination occurs with high regioselectivity at the C2 position, leading to the formation of this compound.

Chemical Transformations and Reactivity Profiles of 2 Bromo 3 Fluoro 4 Methoxybenzonitrile

Cross-Coupling Reactions at the Bromine Center

The carbon-bromine bond in 2-Bromo-3-fluoro-4-methoxybenzonitrile is a primary site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, leveraging the aryl bromide as a versatile electrophilic partner.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. nih.govlibretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its starting materials. nih.gov

In the context of this compound, the aryl bromide moiety serves as the electrophilic partner. The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The reaction's efficiency with aryl bromides makes this substrate a suitable candidate for diversification. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides Note: This table presents generalized conditions and is not specific to this compound.

ParameterTypical Reagents/ConditionsRole in Reaction
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Catalyzes the C-C bond formation.
LigandPPh₃, PCy₃, SPhos, XPhosStabilizes and activates the palladium catalyst.
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation. organic-chemistry.org
SolventToluene, Dioxane, THF, DME, often with waterSolubilizes reactants and facilitates the reaction.
TemperatureRoom Temperature to 100 °CInfluences reaction rate and catalyst stability.

The Sonogashira coupling is another key palladium-catalyzed reaction that forms a C-C bond, specifically between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgmdpi.com The products, arylalkynes and conjugated enynes, are valuable precursors in the synthesis of pharmaceuticals and organic materials. mdpi.com The reactivity of the halide partner generally follows the trend: I > OTf > Br >> Cl, placing aryl bromides like this compound as effective substrates for this transformation. mdpi.com

The Heck reaction, while not detailed in the provided sources for this specific compound, is a related palladium-catalyzed process that forms a C-C bond by coupling an aryl halide with an alkene.

Table 2: Typical Components for Sonogashira Coupling of Aryl Bromides Note: This table presents generalized conditions and is not specific to this compound.

ComponentExamplesFunction
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Primary catalyst for the coupling cycle. wikipedia.org
Copper(I) Co-catalystCuIFacilitates the reaction, allowing for milder conditions. mdpi.com
BaseNEt₃, Piperidine, DiisopropylamineActs as a scavenger for the hydrogen halide produced.
SolventTHF, DMF, AcetonitrileProvides the reaction medium.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This method has become a cornerstone for the synthesis of aryl amines, which are common structures in medicinal chemistry. wikipedia.org The reaction is highly versatile, accommodating a wide range of primary and secondary amines and aryl halides. organic-chemistry.orgacsgcipr.org

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to the palladium catalyst, followed by coordination of the amine and deprotonation by a base, and concluding with reductive elimination to form the aryl amine product. libretexts.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.org

Table 3: Common Reagents for Buchwald-Hartwig Amination Note: This table presents generalized conditions and is not specific to this compound.

ComponentExamplesPurpose
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst. nih.gov
LigandBINAP, DPPF, Josiphos-type ligandsEssential for catalyst activity and stability. wikipedia.org
BaseNaOt-Bu, K₂CO₃, Cs₂CO₃Deprotonates the amine in the catalytic cycle. nih.gov
Amine SourcePrimary amines, secondary amines, ammonia (B1221849) equivalentsThe nitrogen nucleophile for the C-N bond formation. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism distinct from electrophilic aromatic substitution. It involves the attack of a nucleophile on an electron-poor aromatic ring that possesses a good leaving group. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups (EWGs). masterorganicchemistry.com In this compound, the nitrile (-CN) group is a potent EWG, significantly lowering the electron density of the ring and making it susceptible to nucleophilic attack. The inductive effects of the bromine and fluorine atoms also contribute to this electron deficiency. Conversely, the methoxy (B1213986) (-OCH₃) group is electron-donating via resonance, which typically deactivates the ring towards nucleophilic attack.

The rate of SNAr reactions is dramatically increased when EWGs are positioned ortho or para to the leaving group, as this allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. libretexts.org In this molecule, the strongly activating nitrile group is para to the fluorine atom and meta to the bromine atom, suggesting that the fluorine is more activated towards substitution.

In SNAr reactions, the nature of the leaving group is crucial. The reactivity order for halogens is typically F > Cl > Br > I. masterorganicchemistry.com This is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions and is because the rate-determining step is usually the initial attack of the nucleophile on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. youtube.com

Given this principle, the fluoro group in this compound is the more likely site for nucleophilic aromatic substitution, despite the presence of the bromo group. The fluorine atom is activated by the ortho-bromo and, more significantly, the para-nitrile substituent, which can stabilize the intermediate carbanion through resonance. Therefore, treatment of this compound with a suitable nucleophile would be expected to preferentially yield products of fluoride (B91410) displacement.

Transformations of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can be converted into several other functionalities, including carboxylic acids and primary amines.

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. This transformation can be achieved under either acidic or basic conditions. While specific studies on the hydrolysis of this compound are not extensively documented, the general mechanism for nitrile hydrolysis can be applied.

Under acidic conditions, the nitrile is typically heated with a strong acid such as sulfuric acid in the presence of water. The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid intermediate, which then tautomerizes to an amide. Subsequent hydrolysis of the amide yields the corresponding carboxylic acid, in this case, 2-bromo-3-fluoro-4-methoxybenzoic acid. A patent describing the synthesis of the related 2-bromo-3-fluorobenzoic acid from 2-bromo-3-fluorobenzotrifluoride (B12569) utilizes concentrated sulfuric acid at elevated temperatures (150-175°C) for the hydrolysis step, suggesting that vigorous conditions may be necessary for the hydrolysis of such deactivated systems.

Basic hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile to form a salt of the carboxylic acid after workup. An acidic workup is then required to protonate the carboxylate salt and isolate the free carboxylic acid.

Table 1: General Conditions for Nitrile Hydrolysis

Condition Reagents Product
AcidicH₂SO₄, H₂O, HeatCarboxylic Acid
Basic1. NaOH, H₂O, Heat; 2. H₃O⁺Carboxylic Acid

The reduction of the nitrile group provides a direct route to primary amines. This transformation is typically accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. A patent for the synthesis of the closely related 2-fluoro-3-bromo-benzylamine describes the use of borane (B79455) dimethyl sulfide (B99878) (BH₃·SMe₂) as the reducing agent. This suggests that similar conditions could be applied to reduce this compound to (2-bromo-3-fluoro-4-methoxyphenyl)methanamine.

The resulting primary amine is a versatile intermediate that can undergo a variety of derivatization reactions. These include, but are not limited to, acylation to form amides, alkylation to form secondary and tertiary amines, and reaction with aldehydes or ketones to form imines, which can be further reduced to secondary amines. These derivatization reactions allow for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Table 2: Representative Derivatization Reactions of Primary Amines

Reaction Reagent Product Class
AcylationAcyl chloride, Acid anhydrideAmide
AlkylationAlkyl halideSecondary/Tertiary Amine
Reductive AminationAldehyde/Ketone, NaBH₃CNSecondary/Tertiary Amine

Furthermore, nitrile oxides, which can be generated in situ from the corresponding hydroximoyl chlorides, undergo [3+2] cycloaddition reactions with various dipolarophiles to afford five-membered heterocyclic rings like isoxazoles. The electron-withdrawing nature of the substituents on the aromatic ring of this compound would influence the reactivity of the nitrile group in such cycloaddition reactions.

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) is an ether linkage that can be cleaved to reveal a phenolic hydroxyl group. This transformation opens up another avenue for the derivatization of the molecule.

The cleavage of aryl methyl ethers is a common transformation in organic synthesis, often employed to unmask a phenol (B47542) functionality. A widely used reagent for this purpose is boron tribromide (BBr₃). The reaction typically proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. Subsequent workup with water hydrolyzes the resulting borate (B1201080) ester to yield the phenol, in this case, 2-bromo-3-fluoro-4-hydroxybenzonitrile. The demethylation of the related 2-bromo-4-methoxybenzonitrile (B121712) to 2-bromo-4-hydroxybenzonitrile (B1282162) has been reported using BBr₃ in dichloromethane.

Other reagents capable of cleaving aryl ethers include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), often at elevated temperatures.

Table 3: Common Reagents for Aryl Methyl Ether Demethylation

Reagent Typical Conditions
Boron tribromide (BBr₃)Dichloromethane, -78°C to room temperature
Hydrobromic acid (HBr)Acetic acid, heat
Hydroiodic acid (HI)Acetic acid, heat

Beyond complete cleavage to the phenol, the methoxy group itself is generally robust and less prone to modification under typical synthetic conditions. Reactions targeting the alkyl portion of the ether are uncommon for simple methyl ethers. However, under forcing conditions or with specific reagents, transformations could potentially occur, though these are not standard synthetic routes for this class of compounds. The primary reactive pathway for the methoxy group remains its cleavage to the corresponding phenol.

Electrophilic Aromatic Substitution Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound in electrophilic aromatic substitution (EAS) are determined by the interplay of the electronic and steric effects of the four substituents on the benzene (B151609) ring: bromo (-Br), fluoro (-F), methoxy (-OCH₃), and cyano (-CN). These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comlibretexts.org The directing effects of the existing substituents dictate the position of the incoming electrophile. pressbooks.pubfiveable.me

The benzene ring in this compound has two available positions for substitution: C-5 and C-6. To predict the outcome of an electrophilic attack, it is crucial to analyze the individual and collective influence of each substituent on the electron density of the ring and the stability of the intermediate carbocation (arenium ion). youtube.com

Analysis of Substituent Effects:

Methoxy Group (-OCH₃): The methoxy group at C-4 is a strong activating group and an ortho, para-director. libretexts.org It increases the electron density of the aromatic ring through a strong +R (resonance) effect, which outweighs its -I (inductive) effect. This effect significantly enhances the reactivity of the ring towards electrophiles, particularly at the positions ortho and para to it. In this molecule, the C-3 and C-5 positions are ortho to the methoxy group, and the C-1 position (bearing the cyano group) is para.

Bromo (-Br) and Fluoro (-F) Groups: Halogens are deactivating groups due to their strong -I effect, which withdraws electron density from the ring. libretexts.org However, they are ortho, para-directors because of their +R effect, where lone pairs on the halogen can be donated to the ring to stabilize the arenium ion intermediate. pressbooks.pub The bromo group is at C-2 and the fluoro group is at C-3. Fluorine is more electronegative than bromine, exerting a stronger inductive withdrawal. libretexts.org

Cyano Group (-CN): The nitrile group at C-1 is a strong deactivating group and a meta-director. researchgate.net It deactivates the ring through both a strong -R and -I effect, significantly reducing the electron density of the ring and making electrophilic substitution more difficult. It directs incoming electrophiles to the positions meta to it, which in this case are C-3 and C-5.

Regarding regioselectivity, the directing effects of the substituents must be considered in concert. The two available positions for substitution are C-5 and C-6.

Position C-5: This position is ortho to the strongly activating methoxy group, meta to the strongly deactivating cyano group, meta to the bromo group, and ortho to the fluoro group. The directing effects of the methoxy group (activating, ortho-directing) and the cyano group (meta-directing) are synergistic for this position.

Position C-6: This position is meta to the methoxy group, ortho to the cyano group, para to the bromo group, and meta to the fluoro group.

The primary determinant of regioselectivity in polysubstituted benzenes is often the most powerful activating group. khanacademy.org In this molecule, the methoxy group is the strongest activator. Its strong ortho-directing effect will strongly favor substitution at the C-5 position. This is further reinforced by the meta-directing effect of the powerful deactivating cyano group, which also directs towards C-5. The directing effects of the halogens are generally weaker and will likely be overridden.

Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C-5 position .

The following table summarizes the directing influence of each substituent on the available positions for electrophilic aromatic substitution.

SubstituentPositionEffect on RingDirecting PreferenceInfluence on C-5Influence on C-6
-CNC-1Strong DeactivatormetaFavorableUnfavorable
-BrC-2Deactivatorortho, paraNeutral (meta)Favorable (para)
-FC-3Deactivatorortho, paraFavorable (ortho)Neutral (meta)
-OCH₃C-4Strong Activatorortho, paraFavorable (ortho)Unfavorable (meta)

Detailed research findings on specific electrophilic substitution reactions of this compound are not extensively available in the public domain. However, the principles of physical organic chemistry provide a robust framework for predicting the reactivity and regioselectivity of this compound. Experimental validation would be required to confirm these theoretical predictions.

Synthetic Utility and Applications of 2 Bromo 3 Fluoro 4 Methoxybenzonitrile As a Building Block

Precursor in Complex Organic Molecule Synthesis

The inherent reactivity of 2-Bromo-3-fluoro-4-methoxybenzonitrile, conferred by its distinct functional groups, makes it an important starting material for the assembly of complex organic molecules. The bromine atom is amenable to various cross-coupling reactions, the nitrile group can be transformed into other nitrogen-containing functionalities, and the electron-withdrawing nature of the fluorine and nitrile groups influences the reactivity of the aromatic ring.

The presence of the nitrile group and a strategically positioned bromine atom makes this compound a suitable precursor for the synthesis of various nitrogen-containing heterocyclic systems. google.com These ring systems are core components of many biologically active compounds and functional materials. ontosight.ai Synthetic strategies often involve the transformation of the nitrile group or its participation in cyclization reactions, while the bromine atom can be used as a handle for introducing further complexity through metal-catalyzed cross-coupling reactions.

While specific literature detailing the direct conversion of this compound into bicyclic arylazepinone compounds is not prevalent, its structure is well-suited for such transformations. The synthesis of arylazepinones often involves intramolecular cyclization reactions. A plausible synthetic route could involve a Suzuki or Stille coupling at the bromine position to introduce a side chain containing an ester or amide functionality. Subsequent intramolecular cyclization, potentially via a Dieckmann condensation or an amidation reaction, followed by manipulation of the nitrile group, would lead to the formation of the desired bicyclic arylazepinone scaffold. The fluorine and methoxy (B1213986) groups would serve to modulate the electronic properties and conformation of the final molecule.

The utility of this compound extends to the synthesis of a variety of polycyclic aromatic and heteroaromatic scaffolds. The bromine atom is a key functional group for building out the molecular framework via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. For instance, coupling with boronic acids can introduce new aryl or heteroaryl rings. Subsequent intramolecular cyclization reactions can then be employed to generate fused ring systems. researchgate.net The nitrile group can also participate in cyclization reactions, such as [4+2] cycloadditions or transition-metal-catalyzed annulations, to form new heterocyclic rings.

Table 1: Potential Cross-Coupling Reactions for Scaffold Elaboration

Reaction NameCoupling PartnerCatalyst/Conditions (Typical)Resulting Structure
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄, baseBiaryl system
Sonogashira Terminal alkynePdCl₂(PPh₃)₂, CuI, baseAryl-alkyne adduct
Buchwald-Hartwig AminePd catalyst, ligand, baseArylamine derivative
Stille OrganostannanePd catalystBiaryl or vinyl-aryl system

Substituted benzonitriles are important intermediates in the synthesis of phthalocyanine (B1677752) dyes. google.com Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as robust pigments and dyes. The synthesis of phthalocyanines typically involves the tetramerization of phthalonitrile (B49051) derivatives (benzene-1,2-dinitriles) in the presence of a metal salt. google.com this compound can serve as a precursor to a substituted phthalonitrile. This would typically involve the introduction of a second nitrile group ortho to the existing one. The resulting highly substituted phthalonitrile can then undergo cyclotetramerization, often with other phthalonitrile derivatives, to produce unsymmetrically substituted phthalocyanine dyes. The bromo, fluoro, and methoxy substituents on the periphery of the phthalocyanine macrocycle are used to fine-tune the dye's properties, such as its color, solubility, and aggregation behavior.

Synthesis of Nitrogen-Containing Heterocyclic Systems

Contributions to Medicinal Chemistry Research

Functionalized benzonitriles are a cornerstone in modern medicinal chemistry, serving as key intermediates and structural motifs in a wide array of therapeutic agents. researchgate.net The nitrile group can act as a bioisostere for other functional groups, participate in crucial hydrogen bonding interactions with protein targets, or serve as an electrophilic "warhead" for covalent inhibitors. researchgate.netacs.org The specific substitution pattern of this compound makes it a valuable intermediate for creating complex drug candidates. evitachem.com

This compound serves as a building block for advanced pharmaceutical candidates due to its array of functional groups that can be selectively manipulated. evitachem.com While this specific molecule may not be a final drug, its structural motifs are found in various potent and selective inhibitors. For example, closely related isomers like 4-Bromo-2-fluoro-3-methoxybenzonitrile are used as reagents in the synthesis of piperazinopiperazines, which act as inhibitors of the renal outer medullary potassium (ROMK) channel. lookchem.com Similarly, 3-bromo-2-fluorobenzonitrile (B1334225) has been utilized as a key intermediate for synthesizing inhibitors of STK4 kinase, a component of the Hippo signaling pathway involved in cell proliferation and apoptosis. guidechem.com The strategic placement of halogen and methoxy groups on the benzonitrile (B105546) scaffold allows medicinal chemists to optimize properties such as metabolic stability, target binding affinity, and bioavailability. researchgate.net

Table 2: Examples of Related Benzonitriles in Medicinal Chemistry

Benzonitrile IntermediateTherapeutic TargetResulting Compound ClassReference
4-Bromo-2-fluoro-3-methoxybenzonitrileROMK ChannelPiperazinopiperazines lookchem.com
3-Bromo-2-fluorobenzonitrileSTK4 KinasePyridinyl-isoquinolinones guidechem.com

Scaffold for Pharmacologically Active Compounds with Specific Biological Modalities

The substituted benzonitrile core is a common feature in many biologically active compounds. ossila.com While specific research detailing the direct use of this compound as a scaffold is not extensively documented in publicly available literature, the reactivity of its functional groups and the biological activity of its isomers and related compounds suggest its potential in drug discovery. The bromine atom, for instance, is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various organic substituents to build molecular complexity. nbinno.com Similarly, the nitrile group can be transformed into other functional groups, such as tetrazoles or amidines, which are important pharmacophores.

The applications of structurally similar compounds underscore the potential of this scaffold. For instance, various substituted bromobenzonitriles are used in the synthesis of inhibitors for enzymes like kinases, which are crucial targets in oncology. The general approach involves using the substituted benzonitrile as a foundational piece upon which a larger, more complex molecule with a specific biological target is assembled.

Class of Compound Biological Target Synthetic Approach Potential Contribution of Scaffold
Kinase InhibitorsReceptor Tyrosine KinasesSuzuki or Buchwald-Hartwig coupling at the bromine positionProvides a rigid core for orienting pharmacophoric groups towards the kinase hinge region.
GPCR ModulatorsCannabinoid ReceptorsModification of the nitrile group to oxadiazolesThe fluoromethoxy-substituted phenyl ring can occupy hydrophobic pockets in the receptor. ossila.com
Ion Channel BlockersPotassium ChannelsNucleophilic substitution or multi-step synthesisThe electronic properties conferred by the fluoro and methoxy groups can influence binding affinity.

This table is illustrative of the potential applications based on the reactivity of the scaffold and the known biological activities of related compounds.

Applications in Agrochemical Research and Development

In the field of agrochemicals, halogenated and methoxy-substituted aromatic compounds are frequently used as precursors for herbicides, fungicides, and insecticides. maksons.co.innbinno.com The specific combination of substituents in this compound makes it a candidate for the synthesis of new crop protection agents. The presence of both bromine and fluorine can enhance the biological activity and metabolic stability of the final product. While specific agrochemicals derived directly from this compound are not detailed in available literature, its role as an intermediate is noted. evitachem.com

Agrochemical Class Mode of Action Potential Synthetic Transformation
HerbicidesInhibition of Photosystem IIConversion of the nitrile to an amide or urea (B33335) functionality.
FungicidesDisruption of cell membrane functionIntroduction of a triazole or imidazole (B134444) ring via substitution of the bromine atom.
InsecticidesModulation of insect nervous systemElaboration of the scaffold into more complex structures that mimic natural insecticides.

This table represents potential applications in agrochemical synthesis based on the known utility of similarly substituted aromatic compounds.

Development of Advanced Materials and Specialty Chemicals

The unique electronic and structural properties of fluorinated and methoxy-substituted benzonitriles make them attractive building blocks for advanced materials. evitachem.com

While direct polymerization of this compound is not a common application, it can serve as a precursor to monomers. For example, reduction of the nitrile group to an aldehyde would yield a substituted benzaldehyde. Such compounds are known to undergo Knoevenagel condensation with active methylene (B1212753) compounds to produce monomers like substituted phenylcyanoacrylates. These monomers can then be copolymerized with other monomers, such as styrene, to create polymers with specific refractive, thermal, or surface properties.

Substituted benzonitriles are precursors in the synthesis of liquid crystals and materials with non-linear optical (NLO) properties. evitachem.com The high dipole moment of the nitrile group, combined with the electronic effects of the halogen and methoxy substituents, can lead to materials with desirable electro-optical characteristics. Theoretical studies on related methoxybenzonitriles suggest their potential in applications such as dye-sensitized solar cells due to their electronic absorption and electron transfer properties.

Utilization as a Precursor for Coordination Complexes

The nitrile group of this compound can act as a coordinating group for transition metals. Furthermore, the bromine atom can be replaced through cross-coupling reactions to introduce other coordinating moieties, such as pyridyl or phosphino (B1201336) groups. This would transform the initial benzonitrile into a bidentate or tridentate ligand. Such ligands are crucial in organometallic chemistry for the construction of metal complexes with specific catalytic or photophysical properties. For example, a common strategy involves a Suzuki or Stille coupling to introduce a nitrogen-containing heterocycle, followed by coordination to a metal center like palladium, platinum, or iridium. nih.gov

Ligand Type Coordinating Atoms Potential Metal Partners Potential Applications of Complex
Bipyridyl-typeN, NRu, Ir, RePhotoredox catalysis, OLEDs
Phenyl-phosphineN, PPd, Pt, RhHomogeneous catalysis (e.g., cross-coupling)
Schiff BaseN, OCu, Ni, ZnCatalysis, sensing

This table illustrates the potential for designing various ligands starting from this compound.

Computational and Theoretical Investigations of 2 Bromo 3 Fluoro 4 Methoxybenzonitrile

Spectroscopic Property Simulations and Validation

Computational chemistry provides powerful tools for the prediction and analysis of spectroscopic properties of molecules like 2-Bromo-3-fluoro-4-methoxybenzonitrile. Through methods rooted in quantum mechanics, it is possible to simulate various spectra, which can then be used to interpret and validate experimental findings. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to these investigations, offering a balance between computational cost and accuracy. researchgate.netnih.gov

Vibrational Spectroscopy (FTIR and FT-Raman) Theoretical Predictions and Correlation with Experimental Data

Theoretical vibrational analysis is a cornerstone of computational molecular studies. For a molecule like this compound, which has 18 atoms, there are 48 normal modes of vibration. These vibrations can be calculated using DFT methods, commonly with the B3LYP functional combined with a basis set such as 6-311++G(d,p). researchgate.netresearchgate.net The output of these calculations is a set of vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectra.

The calculated frequencies are typically scaled by a specific factor to correct for anharmonicity and the approximations inherent in the theoretical model, allowing for a more accurate comparison with experimental data. researchgate.net The character of each vibrational mode is determined through a Potential Energy Distribution (PED) analysis, which assigns the calculated frequencies to specific molecular motions such as stretching, bending, and torsion of functional groups. orientjchem.org

For this compound, characteristic vibrations would include the C≡N stretching of the nitrile group (typically appearing around 2230 cm⁻¹), C-Br stretching, C-F stretching, C-O-C stretching of the methoxy (B1213986) group, and various aromatic C-C stretching and C-H bending modes. orientjchem.orgresearchgate.net Comparing the scaled theoretical wavenumbers with experimental Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra allows for a detailed and reliable assignment of the observed spectral bands. researchgate.net

Table 1: Representative Vibrational Mode Assignments for Substituted Benzonitriles Note: Specific frequency values for this compound are not available in the searched scientific literature. This table illustrates the typical assignments derived from DFT calculations for analogous compounds.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Description
C-H Stretch 3100 - 3000 Aromatic C-H stretching
C≡N Stretch 2240 - 2220 Nitrile group stretching
C-C Stretch 1600 - 1400 Aromatic ring stretching
C-H In-plane Bend 1300 - 1000 Aromatic C-H bending
C-F Stretch 1280 - 1250 Carbon-Fluorine stretching
C-O-C Stretch 1275 - 1000 Asymmetric & Symmetric Methoxy stretching

UV-Vis Absorption Spectrum Prediction and Assignment of Electronic Transitions

The electronic absorption properties of this compound can be investigated theoretically using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results are used to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum, providing the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov

These calculations are often performed both for the molecule in a vacuum (gas phase) and in the presence of a solvent, using models like the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.net Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps in assigning the nature of the primary electronic transitions, such as π→π* transitions, which are common in aromatic systems. nih.gov For substituted benzonitriles, these transitions are responsible for the main absorption bands in the UV region. researchgate.net

Table 2: Typical Data from TD-DFT Calculation for UV-Vis Spectrum Note: Specific calculated values for this compound are not available in the searched scientific literature. This table illustrates the type of data generated.

Calculated λmax (nm) Excitation Energy (eV) Oscillator Strength (f) Major Contribution (Transition)
Data not available Data not available Data not available e.g., HOMO -> LUMO (π→π*)
Data not available Data not available Data not available e.g., HOMO-1 -> LUMO (π→π*)

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is widely used to predict the isotropic magnetic shielding tensors for each nucleus. beilstein-journals.org These shielding values are then converted into chemical shifts (δ) by referencing them to a standard compound, usually Tetramethylsilane (TMS).

For this compound, it is possible to calculate the ¹H and ¹³C chemical shifts. The predicted shifts are highly sensitive to the electronic environment of each nucleus. Therefore, the calculated values for the aromatic protons and carbons, the methoxy group, and the carbon atoms directly bonded to the bromine, fluorine, and nitrile groups can be correlated with experimental data to confirm the molecular structure and assign the experimental NMR signals. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or the specific level of theory used. beilstein-journals.org

Thermodynamical Property Predictions

DFT calculations provide the foundation for predicting the thermodynamic properties of a molecule. By performing vibrational frequency calculations, key thermodynamic functions can be determined using principles of statistical mechanics. researchgate.net These calculations are typically performed at a standard temperature (e.g., 298.15 K) and pressure (1 atm).

Enthalpy, Entropy, and Gibbs Free Energy Calculations

The vibrational frequencies obtained from DFT calculations are used to determine the vibrational contributions to the total energy of the molecule. By combining these with translational and rotational contributions, it is possible to calculate standard thermodynamic functions. researchgate.net

Enthalpy (H): Represents the total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): Indicates the spontaneity of a process and is derived from enthalpy and entropy (G = H - TS).

These parameters are crucial for understanding the stability and reactivity of this compound under various conditions.

Heat Capacity and Zero-Point Vibrational Energy Determination

Further thermodynamic properties that can be derived from computational frequency analysis include:

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree.

Zero-Point Vibrational Energy (ZPVE): The quantum mechanical energy of the molecule in its lowest vibrational state at 0 Kelvin. This energy is a direct consequence of the uncertainty principle and is a fundamental property of the molecule.

These theoretical thermodynamic values provide a comprehensive picture of the molecule's energetic profile. researchgate.net

Table 3: Representative Thermodynamic Properties Calculated via DFT Note: Specific calculated values for this compound are not available in the searched scientific literature. This table illustrates the typical thermodynamic parameters reported.

Thermodynamic Parameter Units Representative Value
Zero-Point Vibrational Energy (ZPVE) kcal/mol Data not available
Thermal Energy (E) kcal/mol Data not available
Heat Capacity (Cv) cal/mol·K Data not available
Entropy (S) cal/mol·K Data not available
Enthalpy (H) kcal/mol Data not available

Investigation of Nonlinear Optical (NLO) Properties

A comprehensive review of scientific literature reveals a notable absence of specific computational or experimental studies focused on the nonlinear optical (NLO) properties of this compound. While theoretical investigations into the NLO characteristics of structurally related benzonitrile (B105546) derivatives have been conducted, direct research into the subject compound is not presently available in published literature. Methodologies such as Density Functional Theory (DFT) have been effectively employed to predict the NLO behavior of similar molecules, offering a framework for potential future studies.

First-Order Hyperpolarizability Calculations

There are currently no published data or dedicated computational studies reporting the first-order hyperpolarizability values for this compound. The scientific community has utilized computational chemistry to calculate these properties for other substituted benzonitriles, which provides a basis for how such an investigation could be approached. These studies typically involve optimizing the molecular geometry and then applying quantum chemical methods to determine the hyperpolarizability tensors. However, without a specific study on this compound, no data table can be generated.

Potential for Advanced Optoelectronic Material Development

The potential of this compound for development into advanced optoelectronic materials remains speculative in the absence of empirical data or theoretical predictions. The combination of electron-withdrawing (bromo, fluoro, nitrile) and electron-donating (methoxy) groups on the benzene (B151609) ring suggests that the molecule could possess a significant dipole moment and molecular polarizability, which are often prerequisites for NLO activity. However, without specific research, any discussion of its potential applications in optoelectronics would be conjectural. Future computational and experimental work is required to elucidate the NLO properties of this compound and to ascertain its viability for use in optoelectronic devices.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. By analyzing the vibrations of molecular bonds, which occur at characteristic frequencies, a unique spectral fingerprint of the molecule is obtained.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For a compound like 2-Bromo-3-fluoro-4-methoxybenzonitrile, an FTIR spectrum would be expected to reveal characteristic absorption bands for each of its functional groups.

Although specific experimental data for this compound is not available, a general analysis would focus on identifying the vibrational frequencies associated with:

The C≡N (nitrile) stretching mode.

The C-Br (bromo) stretching frequency.

The C-F (fluoro) stretching vibration.

The C-O-C (methoxy) asymmetric and symmetric stretching modes.

The aromatic C-H and C=C stretching vibrations of the benzene (B151609) ring.

Various in-plane and out-of-plane bending vibrations.

Without experimental or theoretically calculated data, a data table of FTIR vibrational modes cannot be constructed.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic laser light. The selection rules for Raman spectroscopy differ from those for IR spectroscopy, often providing stronger signals for non-polar functional groups and symmetric vibrations.

An FT-Raman spectrum of this compound would be particularly useful for observing vibrations of the benzene ring and the C-Br bond. As with FTIR, no specific experimental or computational FT-Raman data for this compound has been reported in the reviewed literature.

Consequently, a data table for FT-Raman characteristic vibrational modes cannot be provided.

Comprehensive Assignment of Characteristic Vibrational Modes

A comprehensive assignment of vibrational modes involves correlating every observed band in the FTIR and FT-Raman spectra to a specific molecular vibration. This is typically achieved by comparing the experimental spectra with those of structurally similar compounds and, more definitively, through quantum chemical calculations based on methods like Density Functional Theory (DFT). Such calculations can predict the vibrational frequencies and intensities, aiding in a precise and reliable assignment of the observed spectral bands. In the absence of published research, such assignments for this compound remain to be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the methoxy (B1213986) group. The chemical shift (δ) of each signal, its integration (relative number of protons), and its splitting pattern (multiplicity) due to spin-spin coupling with neighboring fluorine and other protons would be key to confirming the substitution pattern on the benzene ring.

Specific, experimentally determined ¹H NMR data for this compound is not available in the cited literature. Therefore, a data table of ¹H NMR chemical shifts cannot be presented.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, the carbon of the nitrile group (C≡N), the carbons of the benzene ring, and the carbon of the methoxy group (-OCH₃) would all resonate at characteristic frequencies. Furthermore, coupling between the carbon atoms and the directly attached fluorine atom (¹³C-¹⁹F coupling) would provide valuable structural information.

Detailed research findings and a corresponding data table for the ¹³C NMR analysis of this compound are not available in the reviewed scientific literature.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the connectivity of atoms within a molecule. For this compound, these methods would provide crucial insights into its substituted benzene ring structure.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the context of this compound, a COSY spectrum would reveal correlations between the two aromatic protons, helping to confirm their adjacent positions on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This would allow for the definitive assignment of the ¹H signals to their corresponding ¹³C signals in the aromatic ring and the methoxy group. columbia.edu

TechniquePurposeExpected Correlations for this compound
COSY Shows ¹H-¹H couplingsCorrelation between the two aromatic protons.
HSQC Shows direct ¹H-¹³C correlations (one bond)Correlations between each aromatic proton and its attached carbon; correlation between methoxy protons and the methoxy carbon.
HMBC Shows long-range ¹H-¹³C correlations (2-3 bonds)Correlations from methoxy protons to C4; correlations from aromatic protons to adjacent and nitrile carbons.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound would determine the exact conformation of the molecule. This analysis would reveal the planarity of the benzonitrile (B105546) ring and the orientation of the methoxy group relative to the ring. For substituted benzenes, the molecule is expected to be nearly planar. researchgate.net

The arrangement of molecules in the crystal lattice is dictated by intermolecular forces. In the case of this compound, potential interactions would include dipole-dipole interactions arising from the polar nitrile and C-Br/C-F bonds, as well as van der Waals forces. The presence of the aromatic ring could also lead to π-π stacking interactions, where the rings of adjacent molecules are arranged in a face-to-face or offset manner. researchgate.netresearchgate.net The specific packing motif would influence the physical properties of the solid, such as its melting point and solubility. The analysis would also reveal any weak C-H···N or C-H···F hydrogen bonds that might contribute to the crystal packing. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advances

Research surrounding 2-Bromo-3-fluoro-4-methoxybenzonitrile has primarily focused on its synthesis and utility as an intermediate for more complex molecules. The strategic placement of its functional groups—a bromine atom, a fluorine atom, a methoxy (B1213986) group, and a nitrile moiety—on the benzene (B151609) ring offers multiple points for chemical modification. The interplay of the electron-donating methoxy group and the electron-withdrawing fluorine and nitrile groups creates a unique electronic environment that influences the reactivity of the aromatic ring. evitachem.com

Methodological advances in the synthesis of polysubstituted benzonitriles, in general, have provided a platform for the preparation of compounds like this compound. These methods often involve multi-step sequences, beginning with a suitably substituted benzene derivative, followed by the sequential introduction of the desired functional groups. Key transformations include electrophilic aromatic substitution for halogenation and methoxylation, and transition metal-catalyzed cyanation reactions. numberanalytics.com

Emerging Synthetic Strategies for Benzonitrile (B105546) Derivatives

The synthesis of highly functionalized benzonitriles is an area of active research, with several emerging strategies offering more efficient and selective routes compared to traditional methods.

Transition Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on transition metal catalysis for the formation of carbon-carbon and carbon-heteroatom bonds. For benzonitrile derivatives, methods such as Suzuki, Heck, and Sonogashira couplings are instrumental in elaborating the aromatic core. nbinno.com The bromine atom in this compound serves as a prime handle for such transformations.

Biocatalytic Approaches: In a move towards greener and more sustainable chemistry, biocatalysis is gaining traction. Engineered enzymes, such as aldoxime dehydratases, have shown promise in the synthesis of aromatic nitriles from the corresponding aldoximes under mild conditions. nih.gov This approach offers an alternative to traditional methods that often require harsh reagents and conditions.

Organocatalytic Benzannulation: Organocatalysis provides a metal-free alternative for the construction of aromatic rings. Benzannulation strategies, which involve the formation of a benzene ring from acyclic precursors, are powerful tools for creating polysubstituted arenes. rsc.org These methods can offer novel pathways to complex benzonitrile structures.

Synthetic StrategyDescriptionKey Features
Transition Metal-Catalyzed Cyanation Introduction of a nitrile group onto an aromatic ring using a transition metal catalyst (e.g., palladium, nickel, copper) and a cyanide source. numberanalytics.comHigh efficiency, broad substrate scope, and good functional group tolerance. numberanalytics.com
Sandmeyer Reaction Conversion of an aryl diazonium salt to an aryl nitrile using a copper cyanide reagent. numberanalytics.comA classic and reliable method for introducing a nitrile group. numberanalytics.com
Biocatalytic Dehydration Enzymatic conversion of an aldoxime to a nitrile. nih.govEnvironmentally friendly, mild reaction conditions, and high selectivity. nih.gov
Organocatalytic Benzannulation Construction of a substituted benzene ring from acyclic precursors using small organic molecules as catalysts. rsc.orgMetal-free, mild conditions, and potential for asymmetric synthesis. rsc.org

Prospective Applications in Interdisciplinary Scientific Domains

The unique substitution pattern of this compound makes it a valuable precursor in various scientific fields, most notably in medicinal chemistry and materials science.

Medicinal Chemistry: Substituted benzonitriles are prevalent scaffolds in a wide range of pharmaceuticals. The nitrile group can act as a bioisostere for other functional groups or participate in key binding interactions with biological targets. The presence of halogen atoms can enhance metabolic stability, membrane permeability, and binding affinity. evitachem.com Therefore, this compound is a promising starting material for the synthesis of novel therapeutic agents.

Materials Science: Aromatic compounds with tailored electronic properties are fundamental to the development of advanced materials. The combination of electron-donating and electron-withdrawing groups in this compound suggests its potential use in the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). evitachem.com The fluorinated benzonitrile core is also a component in some liquid crystal compounds. evitachem.com

Future Computational Research Opportunities

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the properties and reactivity of molecules like this compound.

Exploration of Electronic Properties: DFT calculations can provide insights into the electronic structure, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. researchgate.netresearchgate.net This information is crucial for predicting the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions and for understanding the molecule's potential as an electronic material.

Reaction Mechanism and Reactivity Studies: Computational modeling can be employed to investigate the mechanisms of various reactions involving this compound. This includes studying the transition states and activation energies for nucleophilic aromatic substitution, cross-coupling reactions, and derivatization of the nitrile group. Such studies can guide the development of new synthetic methodologies and predict unexplored reactivity. mdpi.com

Prediction of Spectroscopic Properties: Computational methods can be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman). researchgate.net Comparing these theoretical predictions with experimental data can aid in the structural confirmation of newly synthesized derivatives.

Computational MethodApplication for this compound
Density Functional Theory (DFT) Calculation of electronic structure, molecular orbitals, electrostatic potential, and reaction energetics. researchgate.netresearchgate.net
Time-Dependent DFT (TD-DFT) Prediction of electronic absorption spectra (UV-Vis) and excited state properties. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of chemical bonding and intermolecular interactions.
Natural Bond Orbital (NBO) Analysis Investigation of charge delocalization and hyperconjugative interactions. researchgate.net

Unexplored Reactivity and Derivatization Pathways for this compound

The multifunctionality of this compound opens up numerous avenues for further chemical exploration.

Selective Functionalization: A key challenge and opportunity lies in the selective manipulation of the different functional groups. For instance, developing conditions for the selective substitution of the bromine atom in the presence of the fluorine atom, or vice versa, would significantly enhance the synthetic utility of this compound. The ortho-position to the bromine and meta to the nitrile is a potential site for directed metallation-substitution reactions.

Nitrile Group Transformations: The nitrile group itself is a versatile functional handle that can be converted into a variety of other groups, including amines, carboxylic acids, amides, and tetrazoles. Exploring these transformations on the polysubstituted scaffold of this compound could lead to a diverse library of novel compounds with interesting biological and material properties.

Dearomatization Reactions: Recent advances in dearomatization chemistry offer exciting possibilities for converting flat aromatic compounds into three-dimensional structures, which are of great interest in drug discovery. drexel.edu Investigating the dearomatization of this compound could provide access to novel chemical space.

Synthesis of Heterocyclic Systems: The functional groups on this compound can be utilized in cyclization reactions to construct various heterocyclic systems. For example, the nitrile and an adjacent group could be incorporated into a newly formed ring.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-Bromo-3-fluoro-4-methoxybenzonitrile, and how do reaction conditions influence regioselectivity?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzonitrile scaffold. A plausible route includes:

Methoxy Introduction : Methoxylation via nucleophilic aromatic substitution (SNAr) or copper-mediated coupling at the para position, guided by directing groups.

Halogenation : Bromo and fluoro substituents are introduced using electrophilic halogenation (e.g., Br₂/FeBr₃ for bromination) or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with boronic esters, as seen in related compounds ).

Regioselectivity : Electron-withdrawing groups (e.g., nitrile) direct halogenation to meta/para positions. For example, fluorination may proceed via Balz-Schiemann reaction or directed ortho-metalation strategies .
Key Considerations : Temperature, catalyst choice (e.g., Pd for cross-coupling), and protecting groups (e.g., for -OMe) are critical to avoid over-halogenation .

Q. What analytical techniques are recommended to assess the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC/GC-MS : Quantify impurities using reverse-phase HPLC with UV detection or GC-MS, referencing purity thresholds (>95% as per reagent catalogs ).
    • Elemental Analysis : Confirm Br/F content via combustion analysis or X-ray fluorescence.
  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to resolve substituent positions (e.g., J-coupling for fluorine ).
    • IR Spectroscopy : Validate nitrile (C≡N stretch ~2200 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR/IR) arising from steric or electronic effects be resolved during characterization?

Methodological Answer: Conflicts between experimental and predicted spectra often stem from:

  • Steric Hindrance : Adjacent substituents (e.g., Br and OMe) may distort bond angles, altering coupling constants. Use 2D NMR (COSY, NOESY) to probe spatial relationships .
  • Solvent Effects : Polar solvents may shift IR peaks; compare data in inert matrices (e.g., KBr pellets) .
  • Computational Validation : Density Functional Theory (DFT) simulations predict NMR/IR spectra, aiding assignments for complex substituent arrangements .

Q. What strategies mitigate by-product formation during multi-step synthesis, particularly in competing halogenation pathways?

Methodological Answer:

  • Stepwise Halogenation : Prioritize bromination before fluorination, as Br⁺ is less electrophilic than F⁺, reducing unintended substitution .
  • Protecting Groups : Temporarily block reactive sites (e.g., -OMe) during halogenation steps.
  • Low-Temperature Control : Slow kinetics at reduced temperatures (<0°C) favor selective mono-halogenation .
  • Catalytic Systems : Use Pd catalysts for selective cross-coupling, avoiding radical pathways that generate side products .

Q. How can computational methods guide the optimization of reaction conditions for this compound’s derivatives?

Methodological Answer:

  • Reaction Modeling : Simulate transition states (e.g., via DFT) to predict activation energies for bromo/fluoro substitution .
  • Solvent Screening : Use COSMO-RS models to select solvents that stabilize intermediates (e.g., DMF for SNAr reactions).
  • Machine Learning : Train models on halogenation datasets to predict optimal catalysts and temperatures .

Q. What are the challenges in scaling up laboratory-scale syntheses while maintaining yield and purity?

Methodological Answer:

  • Process Chemistry Adjustments :
    • Replace batch reactors with flow systems to enhance heat/mass transfer during exothermic steps (e.g., bromination).
    • Optimize workup procedures (e.g., crystallization solvents) to avoid purity loss, as seen in reagent-grade specifications .
  • By-Product Management : Implement inline analytics (e.g., PAT tools) for real-time monitoring of impurity profiles.

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